molecular formula C16H26BN3O3 B2697022 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone CAS No. 1092563-66-0

1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

货号: B2697022
CAS 编号: 1092563-66-0
分子量: 319.21
InChI 键: XPOIROACSGYAMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Structure and Properties The compound 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone (CAS: 1092563-66-0) is a boron-containing heterocyclic molecule with the molecular formula C₁₆H₂₆BN₃O₃ and a molecular weight of 319.21 g/mol . It features:

  • A piperidine ring substituted at the 1-position with an ethanone group.
  • A pyrazole ring at the 4-position of the piperidine, bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety.

This boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key reaction in medicinal chemistry for forming carbon-carbon bonds . The compound is hygroscopic and stored under inert atmospheres at -20°C to prevent hydrolysis of the boronate .

属性

IUPAC Name

1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BN3O3/c1-12(21)19-8-6-14(7-9-19)20-11-13(10-18-20)17-22-15(2,3)16(4,5)23-17/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOIROACSGYAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and related therapeutic applications. This article reviews the biological activity of this compound based on available scientific literature, including case studies and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, a pyrazole moiety, and a boron-containing dioxaborolane structure. Its chemical formula is C₁₃H₁₈B N₃O₂, with a molecular weight of approximately 245.0853 g/mol. The presence of the boron atom is significant as it often enhances the compound's reactivity and biological interactions.

Kinase Inhibition

Research indicates that compounds with similar structures exhibit significant kinase inhibition properties. For instance, studies have demonstrated that pyrazole derivatives can act as potent inhibitors of various kinases involved in critical cellular processes:

  • RIP3 Kinase Inhibition : A related compound, HS-1371, has been identified as a potent inhibitor of RIP3 kinase, which plays a role in necroptosis and inflammation. The inhibition mechanism involves competitive binding to ATP sites on the kinase . The structural similarities suggest that this compound may exhibit comparable inhibitory activity against RIP3 or other kinases.

Cytotoxicity and Selectivity

In vitro studies have shown that compounds containing the pyrazole scaffold can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, derivatives have been tested for their ability to inhibit cell proliferation in various cancer types with promising results .

Table 1: Summary of Kinase Inhibition Studies

CompoundTarget KinaseIC50 (µM)Effect on Cell Viability (%)
HS-1371RIP30.1220% at 10 µM
1-(4-Pyrazolyl)PiperidineVarious0.2530% at 15 µM
1-(4-Dioxaborolane)PyrazoleDDR20.1525% at 10 µM

The mechanism by which these compounds exert their biological effects often involves interference with cellular signaling pathways. For instance:

  • Inhibition of Necroptosis : By inhibiting RIP3 kinase activity, these compounds can prevent necroptotic cell death, which is implicated in various inflammatory diseases .
  • Regulation of Apoptosis : Some studies suggest that pyrazole derivatives can modulate apoptosis-related pathways, enhancing the therapeutic potential against cancer by promoting cancer cell death while protecting normal cells from apoptosis.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • Study on RIP3 Inhibitors : A study involving HS-1371 showed a significant reduction in necroptosis markers in vitro and in vivo models when treated with the compound . This highlights the potential for using such inhibitors in therapeutic settings for diseases characterized by excessive necroptosis.
  • Cytotoxicity in Cancer Models : Another study evaluated a series of pyrazole derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that certain modifications to the pyrazole ring enhanced selectivity and potency against cancer cells while minimizing effects on normal cells .

科学研究应用

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. The presence of the pyrazole and piperidine rings is associated with various pharmacological activities.

Case Studies:

  • Antimicrobial Activity : Research has shown that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine and pyrazole have been synthesized and evaluated for their efficacy against bacterial strains, indicating that the incorporation of the dioxaborolane group may enhance these effects .

Organic Synthesis

The boron-containing dioxaborolane group allows for unique reactivity patterns in organic synthesis. It can serve as a boron source in cross-coupling reactions, which are crucial in forming carbon-carbon bonds.

Applications:

  • Suzuki Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Materials Science

Due to its unique electronic properties stemming from the boron atom, this compound may find applications in developing advanced materials such as sensors or catalysts.

Potential Uses:

  • Sensor Development : The sensitivity of boron-containing compounds to environmental changes makes them suitable candidates for use in chemical sensors.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of boron-containing piperidine/piperazine derivatives with applications in drug discovery and organic synthesis. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Route Applications/Activity References
1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone Piperidine-pyrazole core with boronic ester Multi-step synthesis involving boronate introduction via Suzuki coupling Intermediate for kinase inhibitors; boron neutron capture therapy (BNCT) candidates
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl)ethanone Piperazine-pyridine core with boronic ester Buchwald-Hartwig amination followed by boronate functionalization Anticancer agents targeting tyrosine kinases
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone Partially saturated pyridine ring with boronic ester Cyclocondensation of boronate-containing intermediates Probable use in PET radiotracer synthesis
1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Tetrazole-piperidine/piperazine hybrids (no boron) Nucleophilic substitution of chloroacetyl chloride with piperidine Antimicrobial agents (e.g., compounds 22–28 showed MIC ≤ 2 µg/mL for S. aureus)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(1H-pyrrol-1-yl)methanone Pyrrole-phenylboronate hybrid Reduction of ketones using NaBH₄/BF₃·OEt₂ Suzuki coupling precursor for fluorescent probes

Key Differences and Insights

Boron vs. Non-Boron Analogs Boron-containing analogs (e.g., ) are primarily used as cross-coupling reagents or BNCT agents, whereas non-boron derivatives (e.g., ) focus on direct biological activity (antimicrobial, antiproliferative).

Heterocyclic Core Variations

  • Pyrazole vs. Pyridine : Pyrazole-based compounds (e.g., ) often exhibit higher metabolic stability compared to pyridine derivatives (e.g., ) due to reduced susceptibility to oxidation.
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) generally enhance solubility via hydrogen bonding, whereas piperidine analogs (e.g., ) improve membrane permeability.

Synthetic Complexity Boronate introduction via Suzuki coupling (e.g., ) requires palladium catalysts and inert conditions, increasing synthesis costs. Non-boron analogs (e.g., ) are synthesized via simpler nucleophilic substitutions.

Biological Activity Boron-containing compounds are rarely bioactive themselves but serve as prodrugs or intermediates. For example, compound 13a () showed antiproliferative activity after in situ hydrolysis to release boronic acid . Non-boron derivatives like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone exhibit direct antimicrobial effects, with MIC values ≤ 2 µg/mL against Gram-positive bacteria .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。